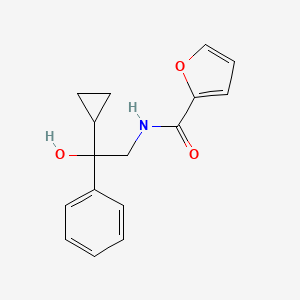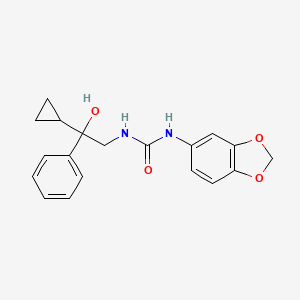
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide (5-CPC2H2PE2MB) is a novel, small molecule compound that has been studied for its potential therapeutic applications. 5-CPC2H2PE2MB has been investigated for its ability to interact with different biological targets, including enzymes and receptors, to modulate their activity. The compound has been shown to have a variety of biological activities, including anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial effects. In addition, 5-CPC2H2PE2MB has been studied for its potential use in drug delivery, as a potential drug carrier, and for its ability to modulate the activity of various enzymes and receptors.
Applications De Recherche Scientifique
5-CPC2H2PE2MB has been studied for its potential therapeutic applications. The compound has been investigated for its ability to interact with various targets, including enzymes and receptors, to modulate their activity. In particular, 5-CPC2H2PE2MB has been studied for its anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial effects. Furthermore, the compound has been investigated for its potential use in drug delivery, as a potential drug carrier, and for its ability to modulate the activity of various enzymes and receptors.
Mécanisme D'action
The mechanism of action of 5-CPC2H2PE2MB is not yet fully understood. However, it is believed that the compound binds to certain targets, such as enzymes and receptors, to modulate their activity. This binding is thought to be mediated by hydrogen bonds, hydrophobic interactions, and/or Van der Waals forces. In addition, the compound has been shown to interact with other molecules, such as DNA, to modulate their activity.
Biochemical and Physiological Effects
5-CPC2H2PE2MB has been shown to have a variety of biological activities. In particular, the compound has been shown to have anti-inflammatory, anti-oxidant, anti-cancer, and anti-bacterial effects. Furthermore, the compound has been investigated for its potential use in drug delivery, as a potential drug carrier, and for its ability to modulate the activity of various enzymes and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-CPC2H2PE2MB in laboratory experiments include its high solubility in aqueous solutions, its stability in the presence of a variety of chemicals, and its low toxicity. Furthermore, the compound can be synthesized in a relatively simple and straightforward manner. However, the compound is not yet commercially available and must be synthesized in the laboratory.
Orientations Futures
The potential future directions for 5-CPC2H2PE2MB include further investigation into its mechanism of action, its potential therapeutic applications, and its use as a drug delivery system. In addition, the compound could be studied for its ability to modulate the activity of various enzymes and receptors, as well as its potential use in cancer therapy. Furthermore, the compound could be investigated for its potential use as an anti-bacterial agent. Finally, the compound could be studied for its potential use in drug delivery, as a potential drug carrier.
Méthodes De Synthèse
The synthesis of 5-CPC2H2PE2MB is a multi-step process. The first step involves the reaction of 2-cyclopropyl-2-hydroxy-2-phenylethyl chloride with 5-chloro-2-methoxybenzamide in the presence of a base. This reaction results in the formation of 5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide. Following this, the compound is purified and the desired product is obtained.
Propriétés
IUPAC Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO3/c1-24-17-10-9-15(20)11-16(17)18(22)21-12-19(23,14-7-8-14)13-5-3-2-4-6-13/h2-6,9-11,14,23H,7-8,12H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBVCBWYVJWXUNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-2-methoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{4-[4-(3-methylphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503594.png)
![ethyl 4-[2-(pyrazine-2-amido)-1,3-oxazole-4-amido]piperidine-1-carboxylate](/img/structure/B6503598.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)
![5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B6503648.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)



![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)
![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B6503708.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)